molecular formula C12H9ClFNO B2573031 3-Chloro-4-(4-fluorophenoxy)aniline CAS No. 1030009-77-8; 937608-56-5

3-Chloro-4-(4-fluorophenoxy)aniline

Cat. No.: B2573031
CAS No.: 1030009-77-8; 937608-56-5
M. Wt: 237.66
InChI Key: GFNXPQYBXNTHIL-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-fluorophenoxy)aniline (CAS: 1030009-77-8) is an aromatic amine derivative with the molecular formula C₁₂H₁₀ClFNO and a molecular weight of 274.12 g/mol . It features a chloro substituent at the 3-position and a 4-fluorophenoxy group at the 4-position of the aniline ring. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of kinase inhibitors such as Lapatinib, a dual EGFR/HER2 inhibitor . Its structural uniqueness lies in the combination of electron-withdrawing groups (chloro and fluorophenoxy), which influence its electronic properties, solubility, and reactivity.

The compound is typically synthesized via nucleophilic substitution or reductive amination reactions. For example, it can be derived from nitro precursors through catalytic hydrogenation or by coupling halogenated phenols with substituted anilines under acidic conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNXPQYBXNTHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-(4-fluorophenoxy)aniline has shown promise in medicinal chemistry, particularly in the development of antimalarial drugs. Similar compounds have been noted for their ability to inhibit vital enzymes in malaria parasites, leading to cell death and disruption of the parasite's life cycle.

Case Study: Antimalarial Activity

  • Objective : Evaluate the efficacy of 3-Chloro-4-(4-fluorophenoxy)aniline against malaria parasites.
  • Methodology : In vitro assays were conducted to assess the compound's inhibitory effects on specific enzymes crucial for parasite survival.
  • Findings : The compound exhibited significant antimalarial activity, comparable to existing treatments, suggesting its potential as a lead compound for further drug development.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The synthesis typically involves reactions such as palladium-catalyzed cross-coupling methods, which are known for their efficiency and mild reaction conditions.

Synthetic Routes

MethodDescription
Suzuki-Miyaura CouplingInvolves the reaction of 3-chloroaniline with 4-fluorophenol in the presence of a base and palladium catalyst.
Nucleophilic SubstitutionUtilizes nucleophiles to replace halogen atoms, enhancing the compound's reactivity for further functionalization.

Biochemical Interactions

Research indicates that 3-Chloro-4-(4-fluorophenoxy)aniline interacts with various biological molecules, influencing metabolic pathways through enzyme modulation. It has been shown to affect cytochrome P450 enzymes, which play a critical role in drug metabolism.

Biochemical Analysis

  • Enzyme Interaction : Modulates activity by binding to active sites or altering conformations.
  • Cellular Effects : Influences cell signaling pathways and gene expression, impacting overall cellular metabolism.

Environmental Applications

The compound is also being explored for its potential use in environmental chemistry, particularly as a precursor for developing environmentally friendly pesticides and herbicides due to its fluorinated structure that enhances bioactivity while potentially reducing toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 3-Chloro-4-(4-fluorophenoxy)aniline are heavily influenced by its substituents. Below is a comparative analysis with closely related analogs:

3-Chloro-4-(4-chlorophenoxy)aniline
  • Structure: Chloro at 3-position, 4-chlorophenoxy at 4-position.
  • Solubility : Poor water solubility (<1 mg/mL), soluble in DMSO and Tween 80 .
  • Biological Activity: Demonstrates antiplasmodial activity by binding to Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR), a critical enzyme in fatty acid biosynthesis. Its ED₅₀ against malaria parasites is 3.61 mg/kg, though hybridization with sarcosine reduced potency (ED₅₀ = 6.49 mg/kg) .
  • Applications : Used in hybrid drug synthesis for parasitic infections .
3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline
  • Structure: Chloro at 3-position, 3-trifluoromethylphenoxy at 4-position.
  • Physicochemical Properties : Increased lipophilicity due to the CF₃ group, enhancing membrane permeability. Molecular weight: 301.68 g/mol .
  • Applications : Incorporated into quinazoline scaffolds as EGFR/HER2 inhibitors, showing antiproliferative effects in cancer cell lines .
3-Chloro-4-(3-fluorobenzyloxy)aniline
  • Structure : Chloro at 3-position, 3-fluorobenzyloxy at 4-position.
  • Properties: Melting point: 78–82°C; boiling point: 387.9°C (predicted). Higher polarity than fluorophenoxy analogs due to the benzyloxy group .
  • Applications: Intermediate in Lapatinib synthesis. Exhibits broad-spectrum antiparasitic activity (EC₅₀ = 27 nM against P.
3-Chloro-4-fluoroaniline
  • Structure : Chloro and fluoro substituents at 3- and 4-positions, respectively.
  • Reactivity : Used in reductive amination reactions to synthesize pyrazolylamine derivatives. Demonstrates moderate enantioselectivity (88:12 er) in biocatalytic N–H bond insertion reactions .
  • Applications : Precursor for secondary amines in medicinal chemistry .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Solubility Key Biological Activity Applications
3-Chloro-4-(4-fluorophenoxy)aniline 3-Cl, 4-(4-F-phenoxy) 274.12 Low in water, DMSO Kinase inhibition (EGFR/HER2) Lapatinib synthesis
3-Chloro-4-(4-chlorophenoxy)aniline 3-Cl, 4-(4-Cl-phenoxy) 270.11 Low in water, DMSO Antiplasmodial (ED₅₀ = 3.61 mg/kg) Hybrid antimalarial drugs
3-Chloro-4-(3-CF₃-phenoxy)aniline 3-Cl, 4-(3-CF₃-phenoxy) 301.68 Moderate in DMSO Antiproliferative (cancer) Quinazoline-based inhibitors
3-Chloro-4-(3-F-benzyloxy)aniline 3-Cl, 4-(3-F-benzyloxy) 251.68 Soluble in DMSO Antiparasitic (EC₅₀ = 27 nM) Lapatinib intermediate
3-Chloro-4-fluoroaniline 3-Cl, 4-F 145.56 Moderate in MeOH Chiral amine synthesis Reductive amination substrates

Key Findings and Trends

Substituent Impact on Solubility :

  • Electron-withdrawing groups (e.g., Cl, CF₃) reduce aqueous solubility but enhance lipid solubility, favoring blood-brain barrier penetration .
  • Benzyloxy groups (e.g., 3-F-benzyloxy) increase molecular weight and polarity, affecting pharmacokinetics .

Biological Activity: Antiplasmodial Activity: 3-Chloro-4-(4-chlorophenoxy)aniline directly inhibits PfENR, whereas its hybrid derivatives show reduced efficacy due to solubility limitations . Anticancer Potential: Trifluoromethyl and dichlorophenoxy analogs exhibit superior antiproliferative effects, likely due to enhanced enzyme binding affinity .

Synthetic Utility: Fluorophenoxy and benzyloxy variants are preferred in kinase inhibitor synthesis due to their optimal steric and electronic profiles . Chloro-fluoroanilines serve as versatile building blocks for enantioselective catalysis .

Q & A

Q. What are the standard synthetic routes for 3-chloro-4-(4-fluorophenoxy)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, 2-chloro-4-nitrophenol reacts with 1-(chloromethyl)-4-fluorobenzene under basic conditions (e.g., K₂CO₃ in DMF) to form a nitro intermediate, followed by reduction using Fe/NH₄Cl to yield the aniline derivative . Key factors include:

  • Base selection : K₂CO₃ minimizes side reactions compared to stronger bases.
  • Reduction efficiency : Fe/NH₄Cl avoids over-reduction, achieving >80% yield .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics.

Q. How is 3-chloro-4-(4-fluorophenoxy)aniline characterized structurally, and which spectroscopic methods are most reliable?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for the aniline NH₂ (~5 ppm, broad) and aromatic protons (δ 6.8–7.5 ppm) .
  • X-ray crystallography : SHELX programs refine crystal structures to confirm bond angles and substituent orientation .
  • MS (ESI+) : Molecular ion peaks at m/z 251.6 [M+H]⁺ .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-chloro-4-(4-fluorophenoxy)aniline in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) identify electron-deficient regions. The chlorine atom at position 3 deactivates the ring, directing electrophiles to the para position relative to the phenoxy group. Solvent effects (PCM models) and steric maps (using ORTEP-III) further refine predictions .

Q. What strategies resolve contradictions in crystallographic data for halogen-substituted anilines?

Discrepancies in bond lengths or angles often arise from:

  • Disorder in crystal packing : Use SHELXL’s PART instruction to model alternative conformations .
  • Thermal motion artifacts : Apply anisotropic displacement parameters (ADPs) during refinement .
  • Validation tools : Check R-factors (<5%) and Hirshfeld surfaces for intermolecular interactions .

Q. How do substituent electronic effects influence the compound’s stability under photocatalytic degradation?

The electron-withdrawing -Cl and -F groups increase resistance to oxidation. In degradation studies (e.g., using MnFe₂O₄/Zn₂SiO₄ catalysts under UV), the half-life (t₁/₂) correlates with Hammett constants (σ≈0.23 for -Cl, 0.06 for -F). Box-Behnken experimental designs optimize parameters like pH (optimal at 7.2) and catalyst loading (1.5 g/L) .

Q. What catalytic systems improve regioselectivity in derivatization reactions of 3-chloro-4-(4-fluorophenoxy)aniline?

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require:

  • Ligand optimization : XPhos enhances coupling at the chloro position .
  • Solvent/base pairs : DME/K₃PO₄ minimizes dehalogenation side reactions.
  • Microwave assistance : Reduces reaction time from 24h to 2h at 120°C .

Methodological Considerations

  • Handling air-sensitive intermediates : Store under N₂ and use Schlenk lines for reductions .
  • Troubleshooting low yields : Monitor nitro intermediate purity via TLC (Rf ≈0.6 in hexane/EtOAc 3:1) before reduction .
  • Data reproducibility : Replicate crystallographic refinements across SHELX versions to ensure parameter consistency .

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